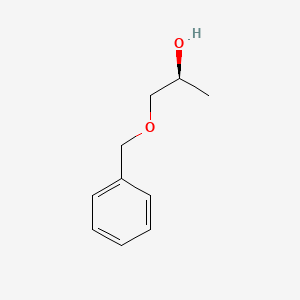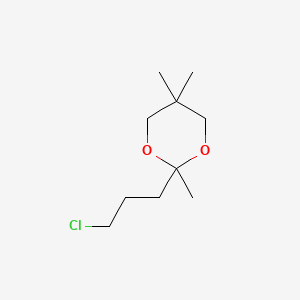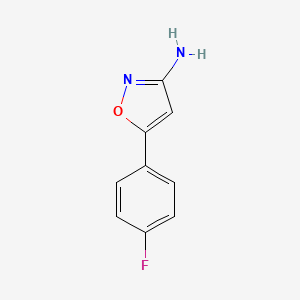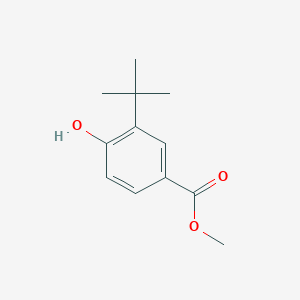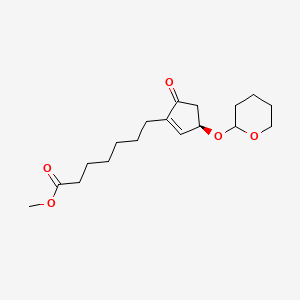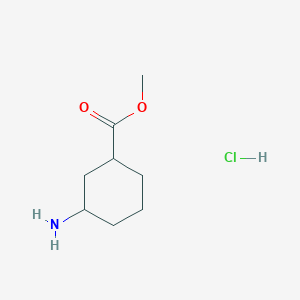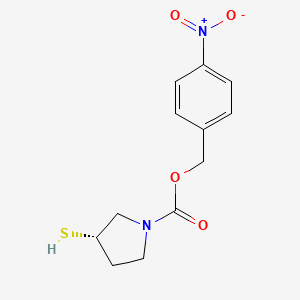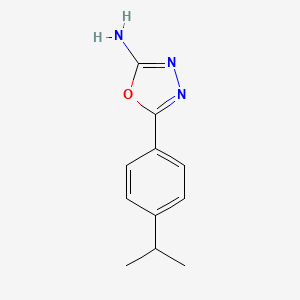
5-(4-Isopropylphenyl)-1,3,4-oxadiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Isopropylphenyl)-1,3,4-oxadiazol-2-amine: is a heterocyclic compound featuring an oxadiazole ring substituted with an isopropylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Isopropylphenyl)-1,3,4-oxadiazol-2-amine typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 4-isopropylbenzohydrazide with carbon disulfide and potassium hydroxide, followed by cyclization with hydrazine hydrate under reflux conditions.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows similar routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the oxadiazole ring.
Reduction: Reduction reactions can target the oxadiazole ring or the isopropyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the oxadiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products:
Oxidation: Products may include oxadiazole derivatives with additional oxygen functionalities.
Reduction: Reduced forms of the oxadiazole ring or the isopropyl group.
Substitution: Substituted oxadiazole derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry: 5-(4-Isopropylphenyl)-1,3,4-oxadiazol-2-amine is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific biological pathways.
Industry: In materials science, the compound is investigated for its potential use in the development of novel polymers and advanced materials with unique properties.
Mécanisme D'action
The exact mechanism of action of 5-(4-Isopropylphenyl)-1,3,4-oxadiazol-2-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The oxadiazole ring can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing the compound’s biological activity.
Comparaison Avec Des Composés Similaires
5-Phenyl-1,3,4-oxadiazol-2-amine: Lacks the isopropyl group, resulting in different steric and electronic properties.
5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine: Contains a methyl group instead of an isopropyl group, affecting its reactivity and interactions.
5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-amine: The presence of a chlorine atom introduces different electronic effects and potential for halogen bonding.
Uniqueness: The presence of the isopropyl group in 5-(4-Isopropylphenyl)-1,3,4-oxadiazol-2-amine imparts unique steric and electronic properties, influencing its reactivity and interactions with biological targets. This makes it a valuable compound for the development of new materials and bioactive molecules.
Propriétés
IUPAC Name |
5-(4-propan-2-ylphenyl)-1,3,4-oxadiazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-7(2)8-3-5-9(6-4-8)10-13-14-11(12)15-10/h3-7H,1-2H3,(H2,12,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRWCCUFACVZBSS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=NN=C(O2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10589836 |
Source


|
| Record name | 5-[4-(Propan-2-yl)phenyl]-1,3,4-oxadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10589836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
49579-79-5 |
Source


|
| Record name | 5-[4-(Propan-2-yl)phenyl]-1,3,4-oxadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10589836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![9-((2,3-Dimethylbutan-2-yl)oxy)-9-borabicyclo[3.3.1]nonane](/img/structure/B1356378.png)
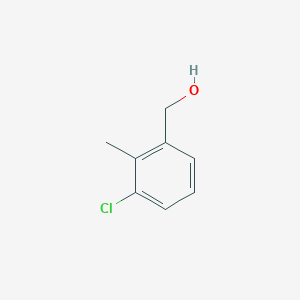


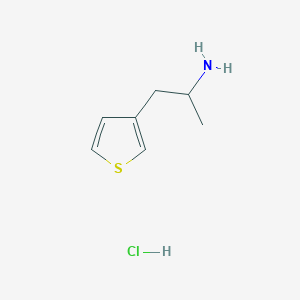
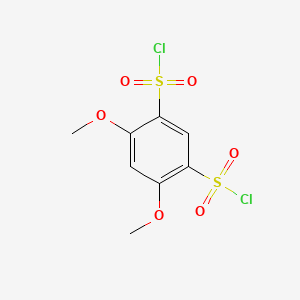
![4-{[(5-Nitrofuran-2-yl)methyl]amino}benzoic acid](/img/structure/B1356392.png)
